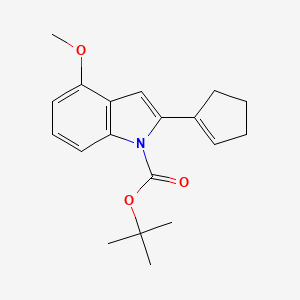

tert-Butyl 2-(cyclopent-1-en-1-yl)-4-methoxy-1H-indole-1-carboxylate

Description

tert-Butyl 2-(cyclopent-1-en-1-yl)-4-methoxy-1H-indole-1-carboxylate is a synthetic indole derivative characterized by a tert-butyl carboxylate group at the 1-position, a methoxy group at the 4-position, and a cyclopent-1-en-1-yl substituent at the 2-position of the indole core. The tert-butyl group serves as a protective moiety for the indole nitrogen, enabling selective functionalization during synthesis . The cyclopentenyl group introduces steric bulk and conformational flexibility, while the methoxy group enhances solubility and electronic modulation. This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the synthesis of receptor-targeted molecules .

Properties

IUPAC Name |

tert-butyl 2-(cyclopenten-1-yl)-4-methoxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-19(2,3)23-18(21)20-15-10-7-11-17(22-4)14(15)12-16(20)13-8-5-6-9-13/h7-8,10-12H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHKNERHFARIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C1C3=CCCC3)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(cyclopent-1-en-1-yl)-4-methoxy-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the tert-butyl group via alkylation. The cyclopentene ring can be added through a cycloaddition reaction, and the methoxy group can be introduced via methylation. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(cyclopent-1-en-1-yl)-4-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(cyclopent-1-en-1-yl)-4-methoxy-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological systems. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine: In medicine, indole derivatives are known for their pharmacological properties

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(cyclopent-1-en-1-yl)-4-methoxy-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations:

- Cyclopentenyl vs. Alkenyl Groups : The cyclopentenyl group in the target compound provides a rigid, unsaturated ring system, contrasting with the linear prop-1-en-2-yl group in compound 5b . This rigidity may reduce metabolic degradation compared to straight-chain alkenes.

- Methoxy vs. Halogen Substituents : The 4-methoxy group in the target compound enhances electron density at the indole core, favoring electrophilic substitution reactions. In contrast, bromine or chlorine at the 4-position (e.g., 11c , 12 ) increases electrophilicity but reduces solubility .

- Functional Group Diversity : Analogs with formyl (e.g., 12 ) or piperazinyl groups (e.g., 11c ) exhibit distinct reactivity profiles, enabling applications in Suzuki couplings or receptor binding, respectively .

Pharmacological and Physicochemical Properties

Analysis:

- Solubility : The 4-methoxy group in both compounds enhances aqueous solubility relative to halogenated analogs like 11c , which exhibit poorer solubility due to hydrophobic Cl and piperazinyl groups .

- Biological Relevance : Piperazinyl derivatives (e.g., 11c ) demonstrate affinity for dopamine receptors, suggesting that the target compound’s cyclopentenyl group could be optimized for similar targets .

Biological Activity

tert-Butyl 2-(cyclopent-1-en-1-yl)-4-methoxy-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C17H21NO3

- Molecular Weight : 299.35 g/mol

The biological activity of this compound is primarily attributed to the presence of the indole moiety, which is known to interact with various biological targets. The methoxy group at the 4-position enhances its lipophilicity and bioavailability, potentially increasing its efficacy.

Inhibition of Enzymatic Activity

Research has shown that compounds with similar structures exhibit inhibitory activity against several enzymes, including proteases and kinases. For instance, the introduction of a methoxy group at the 4-position on the indole unit has been associated with enhanced inhibitory potency against SARS-CoV protease, indicating a promising avenue for antiviral applications .

Biological Activity Data

A summary of biological activities observed in studies involving related compounds is presented in Table 1:

| Compound Name | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SARS-CoV 3CL protease | 0.006 | Enzyme inhibition |

| Compound B | PDE5 | 0.120 | Enzyme inhibition |

| Compound C | A549 cells (cancer) | 10.0 | Cytotoxicity |

Case Study 1: Antiviral Activity

In a study focused on antiviral agents, tert-butyl derivatives were synthesized and evaluated for their ability to inhibit SARS-CoV protease. The lead compound exhibited an IC50 value of 0.006 µM, demonstrating potent inhibitory effects attributed to the indole scaffold and methoxy substitution at the 4-position .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of related indole derivatives on A549 lung cancer cells. The results indicated that certain modifications to the indole structure significantly enhanced cell growth suppression compared to untreated controls, suggesting potential therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.